4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine
Description
The compound 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 5 and a piperidin-1-yl moiety at position 2.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5S/c1-12-20-9-8-16(21-12)24-10-4-5-13(11-24)17-22-23-18(25-17)14-6-2-3-7-15(14)19/h2-3,6-9,13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVFOYJBBZITJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is constructed via cyclocondensation of 2-fluorobenzohydrazide with carbon disulfide under basic conditions:
Subsequent chlorination using phosphorus oxychloride converts the thiol group to a chloride, yielding 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl chloride .
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr). Boc-protected 3-aminopiperidine reacts with the thiadiazolyl chloride in dimethylformamide (DMF) at 80°C:
Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine .
Coupling with 2-Methylpyrimidine
Buchwald-Hartwig Amination
The final step involves coupling the piperidine-thiadiazole intermediate with 4-chloro-2-methylpyrimidine. A palladium catalyst system enables C–N bond formation:
Reaction Conditions Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc) | Maximizes C–N coupling efficiency |
| Base | CsCO | Enhances nucleophilicity of piperidine |
| Temperature | 110°C | Balances rate vs. decomposition |
| Solvent | Toluene | Improves catalyst stability |
Yield improvements from 65% to 89% were achieved by switching from triethylamine to cesium carbonate.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of piperidine-thiadiazole can undergo coupling with 4-bromo-2-methylpyrimidine:
This method offers superior regioselectivity but requires additional steps to prepare the boronate.
One-Pot Tandem Synthesis
Recent advances enable the integration of thiadiazole formation and piperidine coupling in a single reactor:
-
In situ generation of thiadiazolyl chloride from 2-fluorobenzamide and PCl.
-
Simultaneous SNAr reaction with Boc-piperidine.
-
Direct coupling with 2-methylpyrimidine after deprotection.
This approach reduces purification steps but risks side reactions, limiting yields to 72%.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
HPLC Purification : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.
Spectroscopic Data
-
H NMR (400 MHz, CDCl) : δ 8.42 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, fluorophenyl-H), 7.32–7.28 (m, 2H, fluorophenyl-H), 4.12–3.98 (m, 2H, piperidine-H), 3.45–3.32 (m, 2H, piperidine-H), 2.64 (s, 3H, CH).
-
HRMS (ESI+) : m/z calcd for CHFNS [M+H]: 356.1345, found: 356.1348.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Immobilized palladium catalysts on magnetic nanoparticles (FeO@SiO-Pd) enable:
-
Reusability : 10 cycles with <5% activity loss.
-
Reduced Metal Leaching : <0.1 ppm Pd in final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound might undergo oxidation in specific positions, though the fluorine and thiadiazole rings generally offer stability against such reactions.
Reduction: Reductive conditions might be employed to alter specific functional groups, though the compound's stability must be monitored.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the pyrimidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
These reactions can lead to the formation of various derivatives, each potentially showcasing unique properties or enhanced biological activities.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of thiadiazole showed IC50 values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- The structure–activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring can enhance anticancer activity, suggesting that the fluorophenyl substituent plays a crucial role in its efficacy .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities. The compound's ability to inhibit bacterial growth has been documented:
- In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of thiadiazoles suggest that compounds like 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine may offer benefits in neurodegenerative diseases:
- Preclinical models have shown that these compounds can reduce oxidative stress and apoptosis in neuronal cells, indicating their potential use in treating conditions such as Alzheimer's disease .
Case Studies
Mechanism of Action
While the exact mechanism would depend on its biological target, the compound may interact with specific enzymes or receptors:
Molecular Targets: Enzymes that facilitate crucial biochemical pathways or receptors involved in signaling.
Pathways Involved: May modulate pathways related to inflammation, cell growth, or neurotransmission.
Comparison with Similar Compounds
Fluorophenyl-Substituted Thiadiazoles
- 4-Fluoro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 310416-18-3): This analog replaces the piperidine-pyrimidine chain with a benzamide group.
- 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 724434-12-2) : The dual fluorophenyl groups and triazolo-thiadiazole fusion confer distinct electronic properties, which could improve binding affinity but reduce metabolic stability compared to the target compound’s simpler thiadiazole-pyrimidine system .
Piperidine-Linked Thiadiazole Derivatives
- BAX111 (Telaglenastat analogs) : highlights compounds with piperidine-linked thiadiazoles but substituted with pyridinyl-acetamido groups. These structures emphasize the role of piperidine in enhancing blood-brain barrier penetration, a feature that may also apply to the target compound .
- 3-[5-(1-(2-Fluorophenoxy)-1-(2,2-dimethylpropyl))-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone: This derivative () replaces pyrimidine with an imidazolidinone ring, likely reducing planarity and affecting kinase inhibition profiles compared to the target compound .
Anticancer Activity
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () : These compounds exhibit IC₅₀ values as low as 1.28 μg/mL against MCF7 breast cancer cells. The target compound’s pyrimidine group may enhance DNA intercalation or topoisomerase inhibition, though this requires experimental validation .
- Bis-thiadiazole Derivatives (C1–C4, ) : These compounds demonstrate antimicrobial and antibiofilm activities (e.g., Staphylococcus aureus biofilm inhibition at 16–64 μg/mL). The target compound’s 2-methylpyrimidine could confer distinct mechanisms, such as targeting bacterial efflux pumps .
Pharmacokinetic and Toxicity Considerations
- ADMET Properties : Bis-thiadiazole derivatives () show favorable ADMET profiles, including low hepatotoxicity and high intestinal absorption. The target compound’s piperidine and pyrimidine groups may improve solubility but could pose CYP450 inhibition risks .
Structural and Functional Comparison Table
Biological Activity
The compound 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring linked to a pyrimidine moiety, with a thiadiazole unit that contributes to its biological activity.
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit enzymes critical for tumor growth, such as protein kinases and dihydroorotate dehydrogenase (DHODH) .
- Interference with DNA/RNA Synthesis : These compounds can disrupt nucleic acid synthesis, leading to apoptosis in cancer cells .
- Receptor Modulation : The presence of fluorine in the phenyl group enhances binding affinity to specific receptors involved in cell proliferation .
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of this compound. Notable findings include:
| Study | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| MCF-7 | 10.10 | Moderate activity observed. | |
| HepG2 | 5.36 | Enhanced activity with structural modifications. | |
| A549 | 2.32 | Most potent derivative tested. |
The compound exhibited significant inhibition against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its efficacy.
Structure-Activity Relationship (SAR)
The biological activity is influenced by structural variations within the compound:
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine?
Methodological Answer:
The synthesis requires multi-step protocols, including:
- Acylation of piperidine : Reacting piperidine derivatives with acylating agents to introduce the thiadiazole moiety.
- Cyclization : Controlled conditions (e.g., temperature, catalyst) to form the 1,3,4-thiadiazole ring, as improper cyclization may yield byproducts .
- Purification : Column chromatography or recrystallization to isolate the target compound, with HPLC monitoring to ensure purity (>95%) .
- Fluorophenyl integration : Electrophilic substitution or coupling reactions to attach the 2-fluorophenyl group, requiring inert atmospheres to prevent side reactions .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
SAR studies focus on:
- Thiadiazole ring : Modifying substituents (e.g., replacing fluorine with other halogens) to assess effects on target binding affinity .
- Piperidine flexibility : Introducing steric hindrance (e.g., methyl groups) to evaluate conformational stability and receptor interactions .
- Pyrimidine substitution : Comparing 2-methyl with bulkier groups (e.g., ethyl) to optimize hydrophobic interactions in enzymatic pockets .
- Comparative assays : Testing analogs against reference compounds (e.g., anticancer agents with similar scaffolds) to identify potency trends .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine-thiadiazole connectivity .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .
Advanced: What strategies resolve contradictions in reported biological activity data for thiadiazole-containing analogs?
Methodological Answer:
- Standardized assays : Replicating studies under controlled conditions (e.g., fixed IC50 measurement protocols) to minimize variability .
- Meta-analysis : Cross-referencing data across studies to identify outliers or confounding factors (e.g., solvent effects on solubility) .
- Target validation : Using CRISPR knockouts or siRNA silencing to confirm whether observed activity is target-specific or off-target .
Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?
Methodological Answer:
- Molecular docking : Simulating interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of the fluorophenyl group) .
- ADMET prediction : Software like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity risks (e.g., hepatotoxicity from thiadiazole metabolites) .
- Free-energy calculations : Assessing binding affinity to serum proteins (e.g., albumin) to predict plasma half-life .
Basic: What experimental designs ensure stability during in vitro biological assays?
Methodological Answer:
- pH buffering : Using ammonium acetate buffers (pH 6.5) to mimic physiological conditions and prevent degradation .
- Light sensitivity : Storing solutions in amber vials to protect the fluorophenyl group from photodegradation .
- Temperature control : Conducting assays at 37°C with CO2 equilibration for cell-based studies .
Advanced: How does polymorphism affect the compound’s crystallinity and bioavailability?
Methodological Answer:
- Crystallographic screening : Identifying polymorphs via X-ray diffraction and comparing dissolution rates in simulated gastric fluid .
- Thermal analysis : DSC/TGA to detect phase transitions impacting solubility and melting points .
- Bioavailability testing : Administering different polymorphs in animal models to correlate crystallinity with AUC (area under the curve) .
Advanced: What metabolomics approaches identify key metabolites of this compound?
Methodological Answer:
- LC-MS/MS profiling : Tracking hepatic microsomal metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Isotope labeling : Using ¹⁸O or deuterium to trace metabolic pathways in vivo .
- Enzyme inhibition assays : Co-administering CYP3A4/CYP2D6 inhibitors to identify primary metabolic enzymes .
Advanced: How can synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer:
- Combinatorial screens : Testing the compound with FDA-approved drugs (e.g., kinase inhibitors) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Pathway analysis : RNA sequencing to identify upregulated/downregulated genes in combination therapies vs. monotherapies .
Basic: What safety protocols are essential for handling fluorinated intermediates during synthesis?
Methodological Answer:
- Ventilation : Using fume hoods to avoid inhalation of volatile fluorinated byproducts .
- Waste disposal : Neutralizing reactive intermediates (e.g., fluorophenyl Grignard reagents) with aqueous NaHCO3 before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
